2-(2-Phenylthiophen-3-yl)acetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylthiophen-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-14-11(15)8-10-6-7-16-12(10)9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLGVOFFSGAUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Phenylthiophen 3 Yl Acetohydrazide
Established Synthetic Routes for Thiophene-Containing Hydrazides
The synthesis of carbohydrazides, including those containing a thiophene (B33073) moiety, is a well-established area of organic chemistry. These compounds are valuable intermediates due to the reactivity of the N-N bond and their ability to be converted into various heterocyclic systems. mdpi.com
The most conventional and widely used method for preparing carbohydrazides is the hydrazinolysis of corresponding carboxylic acid esters. hhu.de This reaction typically involves heating an ester, such as a methyl or ethyl thiopheneacetate, with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695). nih.govnih.govclockss.org The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.
An alternative and highly efficient route starts from the corresponding carboxylic acid. Direct reaction with hydrazine is often difficult, so activating agents are employed. A common strategy involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de In this process, the carboxylic acid first reacts with DCCI and HOBt to form a highly reactive activated ester. hhu.de This intermediate is not typically isolated but is treated in situ with hydrazine to yield the desired hydrazide with high purity and in excellent yields, often exceeding 90%. hhu.de
Optimized Synthetic Strategies for 2-(2-Phenylthiophen-3-yl)acetohydrazide and Precursor Molecules
While general methods are applicable, specific strategies have been optimized for the synthesis of thiophene acetohydrazides, which can be adapted for the 2-phenylthiophen-3-yl variant. A direct and effective synthesis for the closely related 2-(thiophen-3-yl)acetohydrazide (B1362751) has been reported, providing a clear template. nih.gov
The synthesis begins with the precursor molecule, methyl 2-(thiophen-3-yl)acetate. This ester is subjected to hydrazinolysis by refluxing with an excess of hydrazine hydrate in an ethanol solution. nih.gov The reaction is typically carried out for several hours to ensure complete conversion. nih.gov Upon cooling the reaction mixture, the product, 2-(thiophen-3-yl)acetohydrazide, often precipitates as a solid, which can then be isolated by simple filtration and purified by recrystallization. nih.gov This method is advantageous due to its operational simplicity and the use of readily available reagents. The synthesis of the 2-phenyl substituted target compound would follow an analogous pathway, starting from the corresponding ester, methyl 2-(2-phenylthiophen-3-yl)acetate.
Derivatization Strategies for the Generation of Diverse this compound Analogs
The this compound molecule is a valuable starting material for generating a library of diverse analogs. The terminal amino group of the hydrazide is a potent nucleophile, and the entire hydrazide moiety is primed for cyclization reactions.
One of the most fundamental transformations of acetohydrazides is their condensation with carbonyl compounds to form hydrazones, also known as Schiff bases. hhu.de This reaction provides a straightforward method to append various aryl or alkyl groups to the core structure.
The synthesis involves reacting this compound with an appropriate aldehyde or ketone. For example, reacting 2-(thiophen-3-yl)acetohydrazide with substituted benzaldehydes in refluxing ethanol, often with a catalytic amount of glacial acetic acid, yields the corresponding N'-benzylidene-2-(thiophen-3-yl)acetohydrazide derivatives. nih.gov The reaction proceeds for a few hours, and upon cooling, the hydrazone product typically crystallizes from the solution and can be purified by recrystallization from ethanol. nih.gov The resulting hydrazones possess a characteristic C=N double bond. researchgate.net
Table 1: Synthesis of Hydrazone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(Thiophen-3-yl)acetohydrazide | Substituted Benzaldehyde | Ethanol, Acetic Acid, Reflux | N'-Benzylideneacetohydrazide | nih.gov |
| 2-Cyanoacetohydrazide | 3-Acetylpyridine | 1,4-Dioxane | Hydrazide-hydrazone | mdpi.comnih.gov |
The hydrazide functionality is an excellent precursor for synthesizing a variety of five-membered aromatic heterocycles (heteroaryl rings), which are significant pharmacophores in medicinal chemistry.
1,3,4-Oxadiazoles: These can be synthesized from hydrazides through several methods. One common approach involves a cyclocondensation reaction with triethyl orthoesters in the presence of an acid catalyst like glacial acetic acid. thieme-connect.dethieme-connect.com Alternatively, the hydrazide can be acylated, for instance with formic acid, to produce an N,N'-diacylhydrazine intermediate, which is then subjected to dehydrative cyclization using reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to furnish the 1,3,4-oxadiazole (B1194373) ring. nih.govthieme-connect.denih.gov
1,3,4-Thiadiazoles: The synthesis of thiadiazoles from hydrazides mirrors that of oxadiazoles (B1248032) but requires a sulfurating agent. After forming a diacyl intermediate, treatment with a reagent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent induces cyclization to the 1,3,4-thiadiazole (B1197879) ring. nih.govnih.gov A more modern and chemoselective method involves the direct coupling of the acyl hydrazine with a primary nitroalkane using elemental sulfur (S₈) and a mild base like sodium sulfide (B99878) (Na₂S), which tolerates a wide range of functional groups. researchgate.netnih.gov
1,2,4-Triazoles: The most prevalent route to 4-substituted-5-mercapto-1,2,4-triazoles begins with the reaction of the hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate). nih.govmdpi.com This addition reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent treatment of the thiosemicarbazide with a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, and heating induces intramolecular cyclization with the elimination of water to yield the desired triazole-thiol derivative. nih.govnih.govmdpi.com
Thiazoles: Thiazole (B1198619) derivatives can be synthesized from the hydrazide via a multi-step sequence. A common pathway involves first reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. mdpi.comnih.gov This intermediate is then subjected to a Hantzsch-type cyclization by reacting it with an α-halocarbonyl compound, such as ethyl bromoacetate. mdpi.comnih.govnih.gov The reaction typically proceeds in a basic medium, leading to the formation of a substituted thiazole ring. mdpi.comnih.gov
Table 2: Synthesis of Heterocyclic Derivatives from Thiophene Hydrazides
| Starting Hydrazide | Key Reagents | Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene carbohydrazide | 1. Formic Acid; 2. P₂O₅ | Reflux | 1,3,4-Oxadiazole | nih.govnih.gov |
| Benzo[b]thiophene carbohydrazide | 1. Formic Acid; 2. P₂S₅ | Reflux | 1,3,4-Thiadiazole | nih.govnih.gov |
| Thiophene carbohydrazide | 1. Aryl isothiocyanate; 2. NaOH(aq) | Reflux | 1,2,4-Triazole-thiol | mdpi.com |
| Hydrazide-hydrazone | 1. Phenyl isothiocyanate; 2. Ethyl bromoacetate | DMF/KOH | Thiazole | mdpi.comnih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, are powerful tools for creating molecular diversity efficiently. nih.govnih.gov The hydrazide or its derivatives can participate in such reactions.
A prominent example is the Gewald aminothiophene synthesis. pharmaguideline.comderpharmachemica.com In a variation of this reaction, a hydrazone derived from the parent hydrazide can react with an activated ketone (like cyclohexanone) and elemental sulfur in a one-pot, three-component reaction. mdpi.comuobaghdad.edu.iqresearchgate.net This reaction, typically catalyzed by a base like triethylamine, constructs a new, highly substituted aminothiophene ring fused or appended to the original scaffold. mdpi.comsemanticscholar.org This approach significantly increases molecular complexity in a single synthetic step, embodying the principles of green and efficient chemistry. nih.gov
Methodologies for Reaction Optimization and Yield Enhancement
Improving reaction efficiency and product yield is a constant goal in synthetic chemistry. For the synthesis of this compound and its derivatives, several optimization strategies can be employed.
For the initial synthesis of the hydrazide from its corresponding carboxylic acid, the use of activating agents like DCCI and HOBt is a key optimization. hhu.de This method avoids the need to first prepare a highly reactive acid chloride and often results in cleaner reactions with higher yields (>90%) and purity compared to other methods. hhu.de
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(2-Phenylthiophen-3-yl)acetohydrazide, one would expect to observe distinct signals for the protons on the phenyl ring, the thiophene (B33073) ring, the methylene (B1212753) (-CH₂-) group, and the hydrazide (-NHNH₂) moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide detailed information about the connectivity of the protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). This technique would confirm the number of carbon atoms and provide insight into their electronic environments.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to establish the spin systems within the phenyl and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Mass Confirmation
IR spectroscopy and mass spectrometry are vital for confirming the presence of key functional groups and determining the molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl group, C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic rings.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues.
Theoretical and Computational Investigations of 2 2 Phenylthiophen 3 Yl Acetohydrazide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of a molecule. These methods offer a detailed perspective on the distribution of electrons and the energies of molecular orbitals, which are fundamental to a compound's reactivity and stability.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO)
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. The B3LYP functional, combined with various basis sets such as 6-311G(d,p), is frequently used to optimize molecular geometries and compute electronic parameters. uokerbala.edu.iq A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap is characteristic of a more reactive molecule.
To illustrate the typical values obtained for similar compounds, the following table presents DFT-calculated electronic properties for a representative thiophene (B33073) derivative.
| Parameter | Value (eV) |
| EHOMO | -6.7179 |
| ELUMO | -3.0454 |
| Energy Gap (ΔE) | 3.6725 |
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thiophene Derivative calculated at the B3LYP/6–311+G(d,p) level. Data is illustrative and based on findings for a related compound. rsc.org
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are also powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. The calculation of vibrational frequencies, for instance, can predict the appearance of an infrared (IR) spectrum. These theoretical spectra can aid in the assignment of experimental absorption bands to specific molecular vibrations, such as the stretching of C=O, N-H, and C-N bonds, which are characteristic of the acetohydrazide moiety.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule. For a series of N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, spectroscopic data was used to confirm the E configuration about the C=N bond. nih.gov While specific calculated spectroscopic data for 2-(2-phenylthiophen-3-yl)acetohydrazide is not available, the methodologies are well-established for this class of compounds. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations offer a means to observe the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and stability. By simulating the movements of atoms and bonds, MD can explore the potential energy surface of a molecule and identify its most stable conformations. For a molecule like this compound, which has several rotatable bonds, MD simulations can reveal how the molecule might fold and the relative stability of different conformers. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to the binding site of a biological target. While specific MD studies on this compound are not prominent in the literature, MD simulations are a standard approach for assessing the stability of ligand-protein complexes in drug discovery projects involving similar heterocyclic compounds.
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Identification of Potential Binding Pockets
The initial step in a molecular docking study is the identification of a potential binding pocket on the target protein. This is often the active site of an enzyme or a site of allosteric regulation. For thiophene-based compounds, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, various protein targets have been investigated. rsc.org For instance, in studies of related thiophene derivatives, proteins such as D-alanine ligase and human carbonic anhydrase IX have been used as targets. rsc.orgnih.gov The binding pocket is characterized by its shape, size, and the types of amino acid residues that line its surface, which determine the nature of the interactions it can form with a ligand.
Estimation of Binding Affinities and Interaction Modes
Once a binding pocket is identified, the ligand is computationally "docked" into it in various orientations and conformations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative binding energy indicates a more favorable and stable interaction.
Docking studies of thiophene derivatives have revealed key interaction modes, including:
Hydrogen bonding: The hydrazide moiety is a potent hydrogen bond donor and acceptor, often forming hydrogen bonds with polar amino acid residues in the binding pocket.
π-π stacking: The aromatic thiophene and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
Hydrophobic interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
The following table provides illustrative binding affinity data for a related thiophene derivative docked against a biological target.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Thiophene-based oxadiazole derivative | Human Carbonic Anhydrase IX | -5.5817 |
Table 2: Representative Binding Affinity from a Molecular Docking Study of a Related Thiophene Derivative. This data is for illustrative purposes. rsc.org
These computational predictions of binding modes and affinities are invaluable for guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR studies would be instrumental in predicting its potential therapeutic effects based on its molecular descriptors.
The process begins with the generation of a dataset of structurally related compounds, typically thiophene and hydrazide derivatives, with known biological activities (e.g., antimicrobial, anti-inflammatory, or anticancer). nih.govnih.gov The biological activity is often expressed as the concentration required to elicit a certain response (e.g., IC₅₀ or MIC), which is then converted to a logarithmic scale (pIC₅₀ or pMIC) for modeling purposes.
A wide array of molecular descriptors are then calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and are broadly categorized as:
Topological descriptors: These describe the connectivity and branching of atoms within the molecule. Examples include molecular connectivity indices and shape factors, which have been shown to be important for the activity of acetohydrazide analogs. nih.gov
Electronic descriptors: These relate to the electron distribution in the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. These are crucial for understanding how a molecule will interact with a biological target. nih.gov
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (logP). nih.gov
Steric or 3D descriptors: These describe the three-dimensional shape and size of the molecule, such as molar refractivity and surface area. nih.gov
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. A recent QSAR study on aryl-thiophene derivatives used a combined approach with physicochemical and Free-Wilson descriptors, achieving good predictive power with a high correlation coefficient. mdpi.comnih.gov The resulting equation provides a quantitative link between the descriptors and the biological activity. For instance, a QSAR model for arylidene (benzimidazol-1-yl)acetohydrazones revealed that hydrophobicity, aqueous solubility, molar refractivity, and topological polar surface area had a significant correlation with antibacterial activity. nih.gov
The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogs by identifying the key structural features that influence activity. mdpi.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiophene and Hydrazide Derivatives
| Descriptor Type | Example Descriptor | Description | Relevance to Biological Activity |
| Topological | Molecular Connectivity Index (χ) | A numerical value representing the degree of branching and connectivity in a molecule. nih.gov | Influences the overall shape and size, which can affect binding to a receptor. |
| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. nih.gov | Indicates the lipophilicity of the compound, affecting its membrane permeability and solubility. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. nih.gov | Reflects the size and shape of the molecule, which is critical for fitting into a binding site. |
| Thermodynamic | Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Provides insight into the stability of the molecule. |
In Silico ADME/T Prediction Methodologies
In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool in drug discovery. It involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized and tested in the lab. For this compound, these predictions would provide valuable insights into its potential as a drug candidate.
The prediction of ADME/T properties is typically based on a compound's structure and physicochemical properties. Various software and web-based tools, such as SwissADME and pkCSM, are available for this purpose. pnrjournal.comlookchem.com These tools use a combination of rule-based systems and predictive models.
Key ADME/T parameters that would be evaluated for this compound include:
Absorption: This is often initially assessed using "Lipinski's Rule of Five," which provides a guideline for the drug-likeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. tandfonline.com Predictions for intestinal absorption and cell permeability (e.g., Caco-2 permeability) are also commonly made. ajol.info
Distribution: This involves predicting the extent to which a compound will distribute into different tissues. Key parameters include plasma protein binding and blood-brain barrier (BBB) penetration. ajol.info
Metabolism: Predictions focus on identifying the primary sites of metabolism in the molecule and its potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ajol.info For instance, some thiophene derivatives are known to be substrates or inhibitors of CYP3A4. ajol.info
Excretion: This involves predicting the likely route and rate of elimination of the compound from the body, often expressed as total clearance. ajol.info
Toxicity: A range of potential toxicities can be predicted, including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
In silico ADME/T studies on related thiophene and hydrazone derivatives have shown that these compounds generally exhibit good predicted oral bioavailability and acceptable safety profiles. nih.goviaps.org.in For example, a study on thiophene-bearing pyrimidine (B1678525) derivatives indicated sufficient values for absorption, distribution, and excretion parameters with low predicted toxicity. pnrjournal.com Similarly, computational analysis of hydrazone derivatives has demonstrated their potential for good drug-likeness based on Lipinski's rule. tandfonline.com
Table 2: Representative In Silico ADME/T Predictions for a Hypothetical Compound like this compound
| ADME/T Parameter | Predicted Property | Significance in Drug Development |
| Absorption | High Gastrointestinal (GI) Absorption | Indicates good potential for oral administration. |
| Lipinski's Rule of Five Compliance | Suggests favorable physicochemical properties for drug-likeness. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if the compound can reach targets in the central nervous system. |
| Plasma Protein Binding | Affects the free concentration of the drug available to exert its effect. | |
| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. |
| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |
| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause genetic mutations. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
Biological Activity Evaluation and Mechanistic Exploration of 2 2 Phenylthiophen 3 Yl Acetohydrazide Derivatives
In Vitro Biological Screening Methodologies
The evaluation of 2-(2-phenylthiophen-3-yl)acetohydrazide derivatives involves a battery of standardized in vitro tests to determine their potential efficacy in various therapeutic areas. These assays are designed to measure specific biological responses in a controlled laboratory setting.
The potential of thiophene-based acetohydrazide derivatives as anticancer agents is frequently evaluated by screening them against a panel of human cancer cell lines. This approach allows for the assessment of their ability to inhibit cell proliferation (antiproliferative activity) or to directly kill cancer cells (cytotoxic activity). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Studies have shown that derivatives incorporating the thiophene (B33073) nucleus exhibit a range of cytotoxic activities. For instance, a series of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives were synthesized and evaluated against the MCF-7 breast cancer cell line. nih.govresearchgate.net One particular Schiff base derivative, 7c , demonstrated potent activity with an IC50 value of 0.6 µg/mL, which was more effective than the reference drug doxorubicin (B1662922) (IC50 = 1.6 µg/mL). researchgate.net The parent acetohydrazide compound 3 also showed activity comparable to doxorubicin. researchgate.net
Similarly, other research has focused on fused thiophene derivatives against liver cancer (HepG2) and prostate cancer (PC-3) cell lines. researchgate.netpsu.edu Compounds 3b (IC50 = 3.105 µM on HepG2) and 4c (IC50 = 3.023 µM on HepG2) were identified as promising candidates. researchgate.netpsu.edu Further investigations into thiophene-based oxadiazole and triazole derivatives revealed that hydrazone and spiro-indolin-oxadiazole derivatives were the most potent against MCF-7 and HCT116 (colon cancer) cell lines. mdpi.com Additionally, novel nicotinonitrile derivatives containing thiophene moieties have been evaluated against cell lines including NCI-H460 (lung cancer) and SF-268 (central nervous system cancer). researchgate.net
Table 1: Antiproliferative Activity of Selected Thiophene Acetohydrazide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7c (Schiff base derivative) | MCF-7 (Breast) | 0.6 µg/mL | researchgate.net |
| Compound 3 (Acetohydrazide) | MCF-7 (Breast) | ~1.6 µg/mL | researchgate.net |
| Compound 3b (Fused Thiophene) | HepG2 (Liver) | 3.105 µM | researchgate.netpsu.edu |
| Compound 4c (Fused Thiophene) | HepG2 (Liver) | 3.023 µM | researchgate.netpsu.edu |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.6 µg/mL | researchgate.net |
The antimicrobial properties of this compound derivatives are assessed to combat the growing threat of drug-resistant pathogens. The standard methods for this evaluation are the broth microdilution and agar (B569324) diffusion assays. researchgate.net These tests determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The activity is tested against a spectrum of Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). researchgate.netnih.gov
A variety of thiophene-based heterocycles have demonstrated significant antimicrobial potential. For example, a spiro–indoline–oxadiazole derivative showed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. researchgate.net In another study, newly synthesized (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, although their antifungal activity was weak. nih.gov Thiophene-2-carboxamide derivatives have also been evaluated, with those substituted with a methoxy (B1213986) group showing the best inhibition against S. aureus, B. subtilis, and P. aeruginosa. mdpi.com Furthermore, the transformation of an ester derivative to its corresponding hydrazide has been shown to significantly affect antifungal activity, sometimes increasing activity against certain strains like C. parapsilosis while decreasing it against others like C. auris. researchgate.net
Table 2: Antimicrobial Activity of Selected Thiophene and Hydrazide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Microorganism | Method | Finding | Reference |
|---|---|---|---|---|
| Spiro–indoline–oxadiazole | Clostridium difficile | Broth Microdilution | MIC: 2-4 µg/mL | researchgate.net |
| Acetohydrazide Derivatives | S. pyogenes, S. aureus | Agar Diffusion | Moderate to good inhibition | nih.gov |
| Thiazole (B1198619) Derivative (Ester 8f) | Candida auris | Broth Microdilution | MIC: 1-8 µg/mL | researchgate.net |
| Thiazole Derivative (Hydrazide 9f) | Candida parapsilosis | Broth Microdilution | MIC: 4 µg/mL | researchgate.net |
| Thiophene-2-carboxamides | S. aureus, P. aeruginosa | Not Specified | Good inhibition | mdpi.com |
Derivatives of this compound are also screened for their ability to inhibit specific enzymes involved in disease pathways. Key targets include carbonic anhydrases (CAs) and alpha-glucosidase. google.comnih.gov CAs are metalloenzymes that play a role in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. google.comdergipark.org.tr Alpha-glucosidase is an intestinal enzyme that breaks down carbohydrates, and its inhibition can help manage type 2 diabetes by controlling post-meal blood glucose levels. google.com
Enzyme inhibition is typically measured using spectrophotometric assays. For CAs, a stopped-flow CO2 hydrase assay is used to determine the inhibition constant (Ki). dergipark.org.tr For alpha-glucosidase, the assay measures the enzyme's ability to cleave a substrate, and the inhibitory activity is reported as an IC50 value. google.com
Studies have shown that while uncoordinated hydrazide ligands may be inactive, their complexation with metal ions, such as palladium(II), can result in potent inhibitors. google.comnih.gov These Pd(II)-hydrazide complexes have been found to be significantly more potent alpha-glucosidase inhibitors than the standard drug 1-deoxynojirimycin (B1663644) (DNJ). google.comnih.gov Aromatic and heterocyclic sulfonamides, including those with a thiophene ring, are well-known carbonic anhydrase inhibitors. More recently, hydrazide-based compounds have been explored as an alternative class of CA inhibitors, acting as bidentate zinc-binding ligands. dergipark.org.tr
Table 3: Enzyme Inhibition by Selected Hydrazide and Thiophene Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target Enzyme | Activity | Key Finding | Reference |
|---|---|---|---|---|
| Pd(II)-hydrazide complexes | Alpha-glucosidase | Potent Inhibition | ~300 times more potent than standard DNJ | google.comnih.gov |
| Pd(II)-hydrazide complexes | Carbonic Anhydrase II | Potential Inhibition | Activity comparable to standard Acetazolamide | google.comnih.gov |
| Thiophene-2-sulfonamides | Carbonic Anhydrase II | Nanomolar Inhibition | Potent inhibitors for potential ocular use | |
| Ureido-hydrazide derivatives | Carbonic Anhydrase IV | Submicromolar Inhibition | Ki values of 0.8–0.96 µM | dergipark.org.tr |
The anti-inflammatory and analgesic potential of these derivatives is evaluated using established in vivo and in vitro models. Common in vivo models for anti-inflammatory activity include the carrageenan-induced paw edema test in rats, which measures the reduction in swelling caused by an inflammatory agent. The carrageenan-induced peritonitis test in mice assesses the compound's ability to reduce the migration of inflammatory cells into the peritoneal cavity. nih.gov
For analgesic (pain-relieving) activity, the acetic acid-induced writhing test is frequently used. nih.gov In this model, the compound's effectiveness is determined by its ability to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid. nih.gov In vitro assays often target the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.
A series of 3-aminothiophene-2-acylhydrazone derivatives, structurally related to the target compound, demonstrated significant anti-inflammatory and analgesic effects. nih.gov The most promising compounds showed potency and efficacy similar to the standard anti-inflammatory drug indomethacin (B1671933) in the peritonitis model. nih.gov The anti-inflammatory activity of thiophene derivatives has often been linked to the inhibition of COX and LOX enzymes. The presence of specific functional groups like carboxylic acids, amides, and methoxy groups on the thiophene scaffold is considered important for biological target recognition.
Antioxidant activity is a crucial parameter, as oxidative stress is implicated in many diseases. The most common method for screening this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical with a deep violet color. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color changes to a pale yellow, which can be measured spectrophotometrically. This assay is considered simple, rapid, and reliable for evaluating the in vitro antioxidant capacity of pure compounds and extracts.
The results are often expressed as a percentage of radical scavenging activity at a specific concentration or as an EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Several studies have evaluated the antioxidant properties of thiophene and hydrazide derivatives using the DPPH method. mdpi.com One study on phenolic hydrazone/hydrazide derivatives found that hydrazones were significantly more reactive than their hydrazone-hydrazide counterparts. In a series of 3-amino thiophene-2-carboxamide derivatives, compound 7a showed the highest antioxidant activity, with a 62.0% inhibition of the DPPH radical, which was comparable to the reference antioxidant ascorbic acid (88.44%). mdpi.com The presence of electron-donating groups, such as an amino group, was found to enhance the antioxidant power by increasing the resonating electrons on the thiophene ring. mdpi.com
Table 4: Antioxidant Activity of Selected Thiophene and Hydrazide Derivatives (DPPH Assay) This table is interactive. Click on the headers to sort the data.
| Compound Class/Name | Scavenging Activity | Key Finding | Reference |
|---|---|---|---|
| Phenolic Hydrazones | Higher than hydrazone-hydrazides | Hydrazone group is more reactive | |
| Compound 7a (3-amino thiophene-2-carboxamide) | 62.0% inhibition | Comparable to ascorbic acid | mdpi.com |
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide (Compound 3) | EC50 = 420 µg/mL | Dose-dependent activity observed | |
| Ascorbic Acid (Reference) | EC50 = 58 µg/mL | Standard antioxidant |
The search for new pesticides with novel modes of action is critical for agriculture and public health. Thiophene and hydrazide-hydrazone derivatives have emerged as scaffolds for potential insecticides. mdpi.com Evaluation methodologies vary depending on the target pest and the intended application.
For agricultural pests like aphids (Aphis craccivora) and armyworms (Spodoptera exigua), a foliar contact activity assay is often employed. In this method, plant leaves are treated with the test compound, and the mortality rate of the insects feeding on them is recorded after a set period. researchgate.net Antifeedant assays are also used, where the effectiveness of a compound is measured by its ability to deter pests from feeding, rather than by direct toxicity. The activity is often expressed as an antifeedant ratio or an EC50 value (effective concentration to cause a 50% antifeedant effect).
For public health pests like mosquitoes (Aedes aegypti), larvicidal bioassays are common. mdpi.com Different concentrations of the compound are added to water containing mosquito larvae, and mortality is recorded over time to determine LC50 (lethal concentration to kill 50% of the larvae) and LC90 values. mdpi.com
Studies have shown that acylhydrazone derivatives containing a 2-thiophene moiety exhibit aphicidal activities comparable to the commercial insecticide pymetrozine. researchgate.net Introducing a thiophene acyl group into a natural product scaffold has been shown to dramatically improve antifeedant activity against S. exigua. Similarly, adding a thiophenethiol group to the matrine (B1676216) structure resulted in a derivative with an antifeedant effect 125-fold higher than the parent compound. Hydrazide-hydrazone derivatives have also demonstrated noteworthy larvicidal activity against Aedes aegypti. mdpi.com
Mechanistic Investigations at the Molecular and Cellular Levels
Understanding the precise mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area focuses on identifying their molecular interaction partners and elucidating the subsequent effects on cellular pathways.
The biological activity of thiophene-based compounds is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating their function. Thiophene analogs have been reported to bind with a wide array of cancer-specific protein targets, with the nature and position of substituents dictating the interaction. rsc.org
A notable example involves a series of small molecule inhibitors with a phenylthiophene core that target the Plasmodium falciparum aspartate transcarbamoylase (PfATC), an enzyme crucial for the de novo pyrimidine (B1678525) synthesis in the malaria parasite. rug.nl These compounds were found to bind to a previously undiscovered allosteric pocket, which is located near the enzyme's active site. rug.nl By occupying this pocket, the inhibitors stabilize the inactive T-state conformation of PfATC, preventing the necessary structural rearrangements for its activation. This allosteric inhibition blocks the enzyme's function, which is lethal to the parasite, highlighting a specific and selective mechanism of action. rug.nl For instance, the derivative BDA-04 was shown to bind with a high affinity (Kd = 66.3 nM) and effectively inhibit the enzyme. rug.nl
Other potential molecular targets for thiophene derivatives have been identified, including:
Polo-like kinase 1 (Plk1): This enzyme is a key regulator of cell cycle progression, particularly during mitosis, and its overexpression is common in many cancers. Thiazole and thiophene derivatives have been investigated as Plk1 inhibitors. researchgate.neteurekaselect.com
Falcipain-2 (FP-2): A cysteine protease in P. falciparum that is essential for hemoglobin hydrolysis, making it an attractive antimalarial target. nih.govmdpi.com A series of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides showed potent inhibitory effects against FP-2. nih.govmdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B): Elevated expression of PTP1B is found in several cancers, and its inhibition is a therapeutic strategy. N-acylhydrazones containing a thiophene nucleus have been explored as PTP1B inhibitors. researchgate.net
The binding mechanism often involves a combination of hydrophobic interactions and hydrogen bonding. For PfATC inhibitors, the main aromatic ring of the compound engages in a cation-π interaction with key amino acid residues (Arg109-Glu140) within the allosteric pocket. rug.nl This interaction effectively blocks the motion of a critical loop (the 120s loop), locking the enzyme in its low-activity state. rug.nl
The interaction of this compound derivatives with their molecular targets can trigger a cascade of cellular events, often culminating in programmed cell death (apoptosis) or the halting of cell proliferation (cell cycle arrest). These are desirable outcomes in the context of anticancer therapy. nih.gov
Apoptosis Induction: Many antitumor drugs are known to trigger the apoptotic death of cancer cells. nih.gov Studies on various hydrazone derivatives have demonstrated their ability to induce apoptosis. For example, a series of novel acetohydrazide derivatives based on a 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) scaffold showed a promising cytotoxic effect against the MCF-7 human breast cancer cell line. nih.gov The cell death mechanism was investigated using Acridine orange/Ethidium bromide staining, which confirmed that the compounds induced both early and late-stage apoptosis. nih.gov Similarly, other studies on benzimidazole (B57391) derivatives have used annexin (B1180172) V-FITC/PI staining to quantify the increase in apoptotic cells following treatment, confirming that cytotoxicity is linked to apoptosis induction. mdpi.com
Cell Cycle Modulation: In addition to inducing apoptosis, thiophene-based compounds can interfere with the cell cycle, a tightly regulated process that governs cell division. Because the induction of apoptosis by many drugs is specific to a certain phase of the cell cycle, compounds that cause cell cycle arrest can enhance therapeutic effects. nih.gov Research on andrographolide (B1667393) derivatives has shown that the most active compound promoted S phase arrest in MDA-MB-231 breast cancer cells. mdpi.com Likewise, certain benzimidazole-based EGFR inhibitors were found to cause suppression of the cell cycle at different phases in multiple cancer cell lines. mdpi.com The ability of these compounds to halt cell division prevents the proliferation of cancerous cells and can make them more susceptible to other treatments. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. rsc.org By systematically modifying the scaffold of this compound and evaluating the biological potency and selectivity of the resulting derivatives, researchers can identify key structural features required for therapeutic action.
The biological activity of this class of compounds is highly dependent on the nature and position of various substituents on the phenyl and thiophene rings, as well as modifications to the acetohydrazide linker.
Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. In a study of thiazolopyrimidine derivatives, para-substituted compounds showed significantly more potent anticancer activity compared to ortho- or meta-substituted analogs. nih.gov For a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives tested for antioxidant activity, the type of halogen substituent on a phenyl ring had a notable effect. nih.gov A derivative with a bromine atom showed the highest activity, which decreased slightly with chlorine and more significantly with fluorine. nih.gov The introduction of a hydroxyl group in the same position led to an almost complete loss of activity. nih.gov
Table 1: Impact of Phenyl Substituents on Antioxidant Activity of Hydrazide Derivatives
| Compound | Phenyl Ring Substituent | Relative Antioxidant Activity |
|---|---|---|
| 17 | 4-Bromo | Highest |
| 20 | 4-Chloro | Moderate |
| 21 | 4-Fluoro | Low |
| 23 | Hydroxyl | Inactive |
Data derived from a study on S-substituted triazolethione derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide. nih.gov
Modifications of the Core Structure: In the development of allosteric inhibitors for PfATC, modifications to a phenylthiophene core revealed significant differences in potency against the parasite. rug.nl This highlights the sensitivity of the target's binding pocket to the inhibitor's structure.
Table 2: Activity of Phenylthiophene Derivatives against P. falciparum
| Compound | EC50 (µM) |
|---|---|
| BDA-04 | 2.43 |
| BDA-11 | 3.37 |
| BDA-14 | 42.5 |
| BDA-24 | 2.03 |
EC50 values represent the concentration required to inhibit 50% of parasite proliferation in red blood cells. rug.nl
These results demonstrate that even subtle changes to the molecular structure can lead to substantial differences in biological efficacy, providing a roadmap for optimizing lead compounds.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features helps in designing new molecules with improved activity.
Based on studies of thiophene derivatives targeting various enzymes, several key pharmacophoric features can be proposed for the this compound scaffold:
Aromatic/Hydrophobic Regions: The presence of two aromatic rings (the phenyl and thiophene rings) is a common feature. researchgate.neteurekaselect.com These likely engage in hydrophobic and π-stacking interactions within the target's binding site. SAR studies often show that a hydrophobic aryl ring system is a crucial element for activity. nih.gov
Hydrogen Bond Donors and Acceptors: The acetohydrazide moiety (-CO-NH-NH2) is rich in hydrogen bond donors (N-H) and acceptors (C=O). These groups are critical for anchoring the molecule in the active site of a target protein through specific hydrogen bonds. A ligand-based pharmacophore model developed for thiophene-based Plk1 inhibitors identified a common hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.neteurekaselect.com
Electron-Donating Groups: In some contexts, the presence of an electron-donating moiety on the core heterocyclic structure has been shown to enhance anticancer activity. nih.gov The sulfur atom in the thiophene ring itself is an electron-rich feature that can participate in drug-receptor interactions. nih.gov
Future Research Directions and Translational Potential
Identification of Novel Biological Targets for 2-(2-Phenylthiophen-3-yl)acetohydrazide
A critical avenue for future research is the identification of specific biological targets for this compound. The diverse bioactivities of thiophene (B33073) derivatives suggest a multitude of potential molecular targets. For instance, various thiophene-based compounds have shown potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com Other related structures have demonstrated anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. nih.gov
Future investigations should, therefore, employ a multi-pronged approach to target identification. This could involve:
Biochemical Assays: Screening this compound against a panel of known enzymes and receptors implicated in various diseases. This could include kinases, proteases, and nuclear receptors.
Cell-Based Assays: Utilizing high-content screening and phenotypic assays to observe the compound's effects on cellular processes such as apoptosis, cell cycle progression, and inflammatory responses in various cell lines. mdpi.com
Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify the specific proteins that bind to the compound from cell lysates.
Given that some thiophene derivatives exhibit bacteriostatic activity by disrupting bacterial membranes, investigating the interaction of this compound with microbial cell membranes is another promising research direction. nih.gov
Rational Design and Synthesis of Advanced Analogues with Enhanced Biological Profiles
Once initial biological activities are identified, the rational design and synthesis of advanced analogues of this compound will be crucial for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies will be central to this effort, aiming to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. nih.gov
Key strategies for analogue development include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.
Modification of the Acetohydrazide Moiety: The acetohydrazide group is a versatile scaffold that can be converted into various other functional groups, such as hydrazones, amides, and other heterocyclic rings, to explore a wider chemical space and potentially discover novel biological activities. nih.govjapsonline.com For example, the synthesis of novel heterocyclic compounds from cyanoacetohydrazide has been reported to yield compounds with potential antibacterial activity. ekb.eg
The synthesis of these analogues can be achieved through established synthetic methodologies in heterocyclic chemistry. The classical Gewald reaction, for instance, is a common method for preparing substituted aminothiophenes, which can serve as key intermediates. nih.gov
Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery
To accelerate the discovery and optimization of this compound-based agents, the integration of high-throughput screening (HTS) and computational methods is indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of synthesized analogues against identified biological targets or in cell-based assays. This can quickly identify lead compounds with promising activity for further development.
Computational Methods: In silico approaches can significantly guide and streamline the drug discovery process. These methods include:
Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to its target protein, providing insights into the molecular basis of its activity. nih.govnih.govmdpi.com For instance, molecular docking studies have been used to investigate the binding of thiophene derivatives to various protein targets, including those involved in cancer and microbial infections. bohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the analogues with their biological activity, enabling the prediction of the activity of newly designed compounds.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.
By combining HTS and computational modeling, researchers can more efficiently navigate the vast chemical space and focus resources on the most promising candidates.
Exploration of Targeted Delivery Systems for Future Applications
A significant challenge with many therapeutic agents, including some thiophene derivatives, is their poor solubility in water and potential for off-target toxicity. nih.gov The metabolism of the thiophene ring can sometimes lead to reactive metabolites that may cause hepatotoxicity. researchgate.net To address these issues, the exploration of targeted drug delivery systems is a critical area of future research.
Potential delivery strategies include:
Nanoparticle Encapsulation: Encapsulating this compound or its analogues within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile.
Targeted Nanocarriers: Modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules) can enable the specific delivery of the drug to diseased cells or tissues, thereby enhancing efficacy and reducing systemic side effects. For example, a study on a thiophene derivative demonstrated the use of folate receptor-targeted nanocarriers for improved delivery to cancer cells.
Prodrug Approaches: Designing prodrugs of this compound that are activated at the target site can also improve its therapeutic index.
These advanced delivery systems hold the promise of unlocking the full therapeutic potential of this class of compounds.
Challenges and Opportunities in the Development of this compound-Based Agents
The development of this compound-based therapeutic agents presents both challenges and opportunities.
Challenges:
Potential Toxicity: As with many thiophene-containing compounds, the potential for metabolism-induced hepatotoxicity needs to be carefully evaluated and mitigated through rational drug design and targeted delivery strategies. researchgate.net
Solubility and Bioavailability: Poor aqueous solubility can limit the bioavailability and therapeutic efficacy of these compounds, necessitating formulation strategies or chemical modifications to improve these properties. nih.gov
Drug Resistance: The emergence of drug resistance is a common challenge in the development of antimicrobial and anticancer agents. Research should focus on understanding potential resistance mechanisms and developing strategies to overcome them.
Opportunities:
Broad Spectrum of Biological Activities: The diverse pharmacological profile of thiophene derivatives suggests that this compound and its analogues could be developed for a wide range of therapeutic applications, from infectious diseases to cancer and inflammatory conditions. ijpsjournal.commdpi.comnih.gov
Chemical Tractability: The thiophene scaffold is amenable to a wide range of chemical modifications, providing ample opportunities for lead optimization and the development of compounds with improved properties. nih.gov
Unexplored Chemical Space: While the thiophene core is well-established, the specific substitution pattern of this compound represents a relatively underexplored area of chemical space, offering the potential for the discovery of novel biological activities and mechanisms of action.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Phenylthiophen-3-yl)acetohydrazide?
The compound is typically synthesized via condensation reactions. For example, 2-(thien-2-yl)acetohydrazide can react with benzaldehyde in ethanol under reflux (80°C, 1 hour) to form the hydrazone derivative. Post-reaction, the product is purified via recrystallization from ethanol, yielding a yellow solid (75% efficiency) . Adjustments to aldehydes or ketones (e.g., substituted benzaldehydes) can modify the substituents on the hydrazide backbone .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical characterization employs:
- FT-IR : To identify functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for the hydrazide moiety).
- 1H-NMR : Peaks at δ 2.8–3.2 ppm (CH₂ adjacent to the carbonyl) and aromatic protons (δ 6.5–8.0 ppm) confirm the structure .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 248.08 for C₁₂H₁₂N₂OS) validate the molecular weight . Purity is assessed via HPLC (>95%) or melting point consistency .
Q. What stability considerations are critical for handling this compound?
While specific decomposition data are limited, hydrazide derivatives are generally moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong acids/bases, which may hydrolyze the hydrazide bond . Stability under reflux conditions (e.g., in ethanol) is confirmed during synthesis .
Advanced Research Questions
Q. How can researchers resolve E/Z isomerism in hydrazide derivatives during synthesis?
E/Z isomerism arises from restricted rotation around the C=N bond. Separation techniques include:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
- Crystallization : Selective recrystallization in ethanol or methanol isolates isomers based on solubility differences .
- NMR spectroscopy : NOE correlations or coupling constants (e.g., J = 8–12 Hz for trans isomers) distinguish configurations .
Q. What computational methods optimize reaction conditions for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction path searches : Identify intermediates in hydrazone formation using Gaussian or ORCA software.
- Activation energy analysis : Optimize temperature and solvent (e.g., ethanol vs. DMF) to reduce energy barriers . Feedback loops integrating experimental data (e.g., yields, byproducts) refine computational models .
Q. How can mechanistic studies elucidate the role of this compound in Fischer indole synthesis?
The hydrazide moiety reacts with aldehydes/ketones to form hydrazones, which undergo acid-catalyzed cyclization to indoles. Mechanistic steps include:
- Hydrazone formation : Protonation of the carbonyl oxygen facilitates nucleophilic attack by hydrazine.
- [3,3]-sigmatropic rearrangement : Key step under acidic conditions, followed by ammonia elimination. Isotopic labeling (e.g., ¹⁵N) and kinetic studies validate intermediates .
Q. What strategies enhance the compound’s application in drug discovery pipelines?
- Pharmacophore modification : Introduce substituents (e.g., halogens, methoxy groups) to improve bioavailability.
- In vitro assays : Test antimycobacterial activity against M. tuberculosis H37Rv (MIC values) or cytotoxicity in HEK-293 cells .
- Docking studies : Target enzymes like enoyl-acyl carrier protein reductase (InhA) for tuberculosis drug design .
Methodological Tables
Q. Table 1: Optimization of Hydrazone Synthesis
| Parameter | Conditions Tested | Optimal Value | Reference |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | |
| Temperature (°C) | 60, 80, 100 | 80 | |
| Catalyst | Acetic acid, HCl, none | Acetic acid (0.1%) |
Q. Table 2: Analytical Data for Structural Confirmation
| Technique | Key Peaks/Features | Significance | Reference |
|---|---|---|---|
| FT-IR | 3200 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) | Hydrazide confirmation | |
| 1H-NMR | δ 8.2 (s, 1H, NH), δ 7.5–7.8 (m, 5H, Ar-H) | Aromatic and NH environment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
